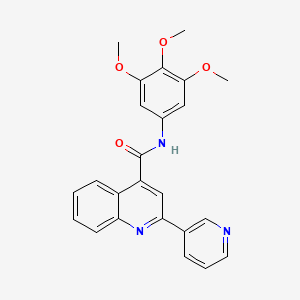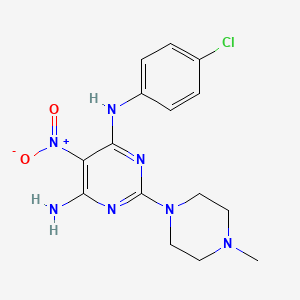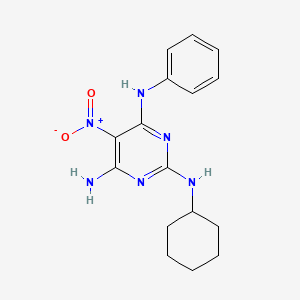![molecular formula C23H22N2O6S2 B11261384 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzenesulfonyl group, a tetrahydroquinoline moiety, and a benzodioxine sulfonamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group and the benzodioxine sulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and maintaining purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings or the sulfonamide moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group and the sulfonamide moiety can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZENESULFONYL-2,2,2-TRICHLORO-ETHYL)-FORMAMIDE
- N-(1-BENZENESULFONYL-2,2,2-TRICHLORO-ETHYL)-2,4-DICHLORO-BENZAMIDE
- N-[[1-(BENZENESULFONYL)-4-PIPERIDINYL]METHYL]BENZENESULFONAMIDE
Uniqueness
Compared to similar compounds, N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE stands out due to its combination of a tetrahydroquinoline core and a benzodioxine sulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22N2O6S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C23H22N2O6S2/c26-32(27,20-9-11-22-23(16-20)31-14-13-30-22)24-18-8-10-21-17(15-18)5-4-12-25(21)33(28,29)19-6-2-1-3-7-19/h1-3,6-11,15-16,24H,4-5,12-14H2 |
InChI Key |
HSXYZUAYAZHJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(4-chlorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11261313.png)

![1-(3-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261325.png)


![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine](/img/structure/B11261346.png)
![N-methyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11261357.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261363.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)
![ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)
![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)
